molecular formula C20H16ClNO B312363 N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B312363
M. Wt: 321.8 g/mol
InChI Key: ZLQSGSUTJGKQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is a chemical compound with the molecular formula C20H16ClNO and a molecular weight of 321.81 g/mol . This compound is known for its unique structure, which includes a biphenyl core and a carboxamide group attached to a chloromethylphenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H16ClNO/c1-14-7-12-18(13-19(14)21)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23)

InChI Key

ZLQSGSUTJGKQSX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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